molecular formula C13H17N3O3 B1652403 2-(azepan-1-yl)-5-nitrobenzamide CAS No. 143675-94-9

2-(azepan-1-yl)-5-nitrobenzamide

Cat. No.: B1652403
CAS No.: 143675-94-9
M. Wt: 263.29 g/mol
InChI Key: OMFFXESCTUPWJZ-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-5-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a hexahydro-1H-azepin-1-yl group and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azepan-1-yl)-5-nitrobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Hexahydro-1H-azepin-1-yl Group: This step involves the nucleophilic substitution of the benzamide core with hexahydro-1H-azepin-1-ylamine.

    Nitration: The final step is the nitration of the benzamide derivative to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of benzoyl chloride and hexahydro-1H-azepin-1-ylamine.

    Continuous Flow Reactors: Utilization of continuous flow reactors for efficient and controlled nitration reactions.

    Purification: Purification of the final product through crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 2-(azepan-1-yl)-5-nitrobenzamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Reduction Product: 2-(hexahydro-1H-azepin-1-yl)-5-aminobenzamide.

    Substitution Products: Various halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
  • Evaluated for its activity against specific disease targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hexahydro-1H-azepin-1-yl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • Benzamide, 2-(hexahydro-1H-azepin-1-yl)-4-nitro-
  • Benzamide, 2-(hexahydro-1H-azepin-1-yl)-3-nitro-
  • Benzamide, 2-(hexahydro-1H-azepin-1-yl)-5-chloro-

Comparison:

  • 2-(azepan-1-yl)-5-nitrobenzamide is unique due to the position of the nitro group, which influences its reactivity and biological activity.
  • The presence of the hexahydro-1H-azepin-1-yl group in all similar compounds provides a common structural motif, but the position and nature of other substituents (e.g., nitro, chloro) significantly affect their chemical and biological properties.

Properties

CAS No.

143675-94-9

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-(azepan-1-yl)-5-nitrobenzamide

InChI

InChI=1S/C13H17N3O3/c14-13(17)11-9-10(16(18)19)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17)

InChI Key

OMFFXESCTUPWJZ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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